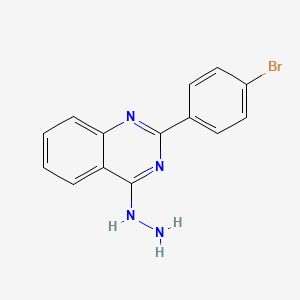

2-(4-bromophenyl)-4-hydrazinoquinazoline

Descripción

Propiedades

IUPAC Name |

[2-(4-bromophenyl)quinazolin-4-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN4/c15-10-7-5-9(6-8-10)13-17-12-4-2-1-3-11(12)14(18-13)19-16/h1-8H,16H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQBCZXRGIXGJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Triazoloquinazoline Derivatives

Structural Relationship: 2-(4-Bromophenyl)-4-hydrazinoquinazoline undergoes Dimroth rearrangement under acidic conditions to form [1,2,4]triazolo[1,5-c]quinazolines, which are isomers of [1,2,4]triazolo[4,3-c]quinazolines . Key Differences:

- Photophysical Properties: Triazoloquinazolines derived from the target compound show enhanced fluorescence quantum yields (e.g., 0.15–0.45 in ethanol) compared to their 3-aryltriazolo[4,3-c]quinazoline counterparts (quantum yields <0.10) .

- Electrochemical Stability: Density functional theory (DFT) calculations reveal that triazoloquinazolines exhibit lower energy gaps (HOMO-LUMO) (3.5–3.8 eV) than the parent hydrazinoquinazoline (4.2 eV), suggesting improved charge transport in optoelectronic applications .

Table 1: Photophysical Properties of Triazoloquinazolines vs. Parent Compound

| Compound Type | λem (nm) | Quantum Yield (Φ) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| [1,2,4]Triazolo[4,3-c]quinazoline | 450–480 | 0.15–0.45 | 3.5–3.8 |

| This compound | 420–440 | <0.05 | 4.2 |

Oxadiazole-Based Analogues

Structural Relationship : Compounds like 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole share the 4-bromophenyl substituent but replace the quinazoline core with an oxadiazole ring .

Key Differences :

- Synthetic Pathways: Oxadiazoles are synthesized via cyclization of hydrazides, whereas the target compound relies on hydrazinoquinazoline intermediates .

- Biological Activity: Oxadiazole derivatives exhibit anti-inflammatory activity (59.5–61.9% inhibition at 20 mg/kg), comparable to indomethacin, whereas the hydrazinoquinazoline derivatives are primarily explored for photophysical applications .

Table 2: Anti-Inflammatory Activity of Oxadiazoles

| Compound | % Inhibition (20 mg/kg) | Reference |

|---|---|---|

| 2-[3-(4-Bromophenyl)propan-3-one]-oxadiazole | 61.9 | |

| Indomethacin (Control) | 64.3 |

Pyridazinone and Pyrazole Derivatives

Structural Relationship : Pyridazin-3(2H)-one derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) incorporate the 4-bromophenyl group but diverge in core heterocyclic structure .

Key Differences :

Benzoxazole and Thiazole Hybrids

Structural Relationship : Compounds like 2-(4-bromophenyl)benzo[d]oxazole replace the quinazoline-hydrazine system with benzoxazole-thiazole scaffolds .

Key Differences :

- Applications: Benzoxazole-thiazole hybrids are studied for dual antimicrobial and anticancer activities, whereas hydrazinoquinazolines are optimized for electronic properties .

- Synthetic Routes : These hybrids often involve multi-step condensations (e.g., 3-formylchromone with thiazolylhydrazine), contrasting with the one-pot cyclization used for the target compound .

Q & A

Q. What are the optimal synthetic routes for 2-(4-bromophenyl)-4-hydrazinoquinazoline, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, hydrazine derivatives can react with 4-bromophenyl-substituted precursors under basic conditions. Key factors include:

- Reagent selection : Use of hydrazine hydrate or substituted hydrazines as nucleophiles.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

- Temperature control : Reactions often require reflux (80–120°C) to achieve high yields.

Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the quinazoline core .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : and NMR confirm the bromophenyl group (δ 7.2–7.8 ppm aromatic protons) and hydrazino NH signals (δ 3.5–5.0 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak for CHBrN).

- FTIR : Bands at ~3200 cm (N–H stretch) and ~1600 cm (C=N quinazoline ring).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) and stability .

Q. How does the bromophenyl substituent affect the compound's stability and reactivity?

- Methodological Answer : The electron-withdrawing bromine atom:

- Enhances electrophilicity : Facilitates nucleophilic attacks at the quinazoline C-2 position.

- Reduces photodegradation : The heavy atom effect increases UV stability.

- Influences solubility : Bromophenyl groups reduce aqueous solubility, necessitating DMSO or ethanol for dissolution in biological assays.

Comparative studies with non-brominated analogs are recommended to isolate substituent effects .

Advanced Research Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.